molecular formula C9H8ClN3O3 B13870699 Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate

Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate

Cat. No.: B13870699
M. Wt: 241.63 g/mol
InChI Key: MAJCRFANKOMQFP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms. The compound also features a cyano group, a chloro group, and an ester functional group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate typically involves the reaction of 3-chloro-6-cyano-2-oxopyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The general reaction scheme is as follows:

3-chloro-6-cyano-2-oxopyrazine+ethyl bromoacetateK2CO3,acetoneEthyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate\text{3-chloro-6-cyano-2-oxopyrazine} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} 3-chloro-6-cyano-2-oxopyrazine+ethyl bromoacetateK2​CO3​,acetone​Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Hydrolysis: Formation of 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetic acid.

    Reduction: Formation of 2-(3-chloro-6-amino-2-oxopyrazin-1-yl)acetate.

Scientific Research Applications

Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chloro groups can enhance its binding affinity to molecular targets, making it a potent compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-chloro-6-cyano-2-oxopyridin-1-yl)acetate
  • Ethyl 2-(3-chloro-6-cyano-2-oxopyrimidin-1-yl)acetate
  • Ethyl 2-(3-chloro-6-cyano-2-oxopyrazol-1-yl)acetate

Uniqueness

Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of heterocyclic compounds and in the development of new pharmaceuticals.

Properties

Molecular Formula

C9H8ClN3O3

Molecular Weight

241.63 g/mol

IUPAC Name

ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate

InChI

InChI=1S/C9H8ClN3O3/c1-2-16-7(14)5-13-6(3-11)4-12-8(10)9(13)15/h4H,2,5H2,1H3

InChI Key

MAJCRFANKOMQFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CN=C(C1=O)Cl)C#N

Origin of Product

United States

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